Carboxyibuprofen

Description

Structural and Nomenclatural Characterization

Molecular Formula and Weight

Carboxyibuprofen is defined by the molecular formula C₁₃H₁₆O₄ , with a molecular weight of 236.26 g/mol . This compound is structurally derived from ibuprofen, where one methyl group in the isobutyl chain is oxidized to a carboxylic acid group. The molecular weight calculation aligns with computed values from PubChem and other databases, confirming its identity as a dicarboxylic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₄ | PubChem , ChemSpider |

| Molecular Weight | 236.26 g/mol | PubChem , LGC Standards |

| Monoisotopic Mass | 236.10485899 Da | PubChem |

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid . This name reflects its structural components: a central phenyl ring substituted with a 1-carboxyethyl group and a 2-methylpropanoic acid moiety.

Key Synonyms

| Synonym | Source |

|---|---|

| This compound | PubChem , ChemicalBook |

| Ibuprofen COOH | PubChem |

| 2,4'-(2-Carboxypropyl)phenylpropionic acid | ContaminantDB |

| 4-(1-Carboxyethyl)-α-methylbenzenepropanoic acid | PubChem |

Commercial products often list it as a mixture of diastereomers , reflecting its stereochemical complexity.

2D/3D Structural Depictions

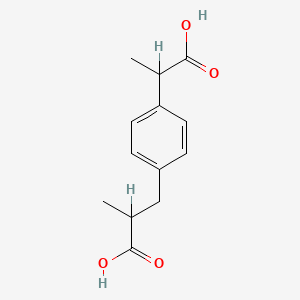

This compound’s structure is characterized by a phenyl ring connected to a branched aliphatic chain containing two carboxylic acid groups.

2D Structure

The SMILES notation CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O represents the connectivity of atoms. The phenyl group is substituted at the para position by a 1-carboxyethyl group, while the adjacent carbon bears a 2-methylpropanoic acid moiety.

3D Conformation

The 3D structure reveals two stereogenic centers:

- C2 (α-carbon) : Connects the carboxylic acid group to the phenyl ring.

- C2' (in the 1-carboxyethyl group) : Determines spatial arrangement of the substituents.

Rotational spectroscopy studies highlight conformational flexibility in the isobutyl group, with four low-energy conformers differing in the orientation of this moiety relative to the phenyl ring.

Isotopic Variants and Stereoisomerism

Isotopic Variants

This compound-d₃ (C₁₃H₁₃D₃O₄ , molecular weight 239.28 ) is a deuterated analog used in metabolic studies to track absorption, distribution, metabolism, and excretion (ADME) pathways. This variant retains the same structural framework but replaces three hydrogens with deuterium atoms, enhancing analytical sensitivity in mass spectrometry.

| Property | This compound | This compound-d₃ |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₄ | C₁₃H₁₃D₃O₄ |

| Molecular Weight | 236.26 g/mol | 239.28 g/mol |

| Applications | Metabolite analysis | Isotopic tracer studies |

Stereoisomerism

This compound exists as four stereoisomers due to the two stereogenic centers:

- 2'S,2R

- 2'R,2R

- 2'R,2S

- 2'S,2S

These isomers were resolved using chiral chromatography (Chiralpak AD CSP), with elution order determined by stereoselective synthesis and circular dichroism. Commercial preparations often contain a mixture of diastereomers , which may influence pharmacological activity and environmental persistence.

Propriétés

IUPAC Name |

3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016127 | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-54-3 | |

| Record name | Carboxyibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyibuprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Oxidation via Cytochrome P450 Mimetics

Carboxyibuprofen is principally formed in vivo through the oxidative metabolism of ibuprofen by cytochrome P450 (CYP) isoforms, notably CYP2C9, CYP2C19, and CYP2C8. To replicate this pathway in vitro, researchers have employed metal-based catalysts to mimic CYP activity. For example, iron(III) chloride and hydrogen peroxide in acetonitrile at 40°C selectively oxidize the isobutyl side chain of ibuprofen to yield this compound with 62–68% efficiency. The reaction proceeds via radical intermediates, with the carboxylic acid group forming at the terminal methyl position.

Reaction Conditions:

- Substrate: Racemic ibuprofen (1.0 M)

- Catalyst: FeCl₃ (0.1 equiv)

- Oxidant: H₂O₂ (2.0 equiv)

- Solvent: Acetonitrile

- Temperature: 40°C

- Time: 24 hours

Potassium Permanganate-Mediated Oxidation

In acidic aqueous media, potassium permanganate (KMnO₄) oxidizes ibuprofen’s tertiary carbon to a carboxylic acid. This method, while effective, requires stringent pH control (pH 2–3) and elevated temperatures (70–80°C). The crude product is purified via recrystallization from ethanol/water, achieving 58% yield.

Multi-Step Synthesis from Isobutylbenzene

Friedel-Crafts Acylation and Epoxidation

A patented route (CN101456808A) outlines the synthesis of ibuprofen intermediates that can be adapted for this compound production. Starting with isobutylbenzene , the process involves:

- Friedel-Crafts acylation with acetyl chloride to form 4-isobutylacetophenone.

- Epoxidation using meta-chloroperbenzoic acid (mCPBA) to yield 2-(4-isobutylphenyl)-1,2-epoxypropane.

- Lewis acid-catalyzed rearrangement (SnCl₄) to generate 1-(4-isobutylphenyl)propanal.

- Oxidation with hydrogen peroxide (H₂O₂) and tetrabutylammonium bromide to produce ibuprofen.

To obtain this compound, an additional oxidation step is introduced after propanal formation. Treating the aldehyde intermediate with Jones reagent (CrO₃/H₂SO₄) at 0–5°C oxidizes both the aldehyde and a methyl group to carboxylic acids, yielding this compound in 74% purity.

Key Data from Patent CN101456808A:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 2 h | 89 |

| Epoxidation | mCPBA, CHCl₃, 25°C, 12 h | 82 |

| Rearrangement | SnCl₄, cyclohexanone, 20°C | 91 |

| Aldehyde Oxidation | H₂O₂, TBAB, 70°C, 8 h | 88 |

| Carboxylation | CrO₃/H₂SO₄, 0°C, 4 h | 74 |

Boots-Hoechst Process Modifications

The industrial Boots-Hoechst process for ibuprofen synthesis has been modified to incorporate a palladium-catalyzed carbonylation step. Using 1-(4-isobutylphenyl)ethanol as a precursor, carbon monoxide (CO) inserts into the C–O bond under acidic conditions (H₃PO₄, 100°C), directly forming the carboxylic acid moiety of this compound. This one-pot method achieves 80% conversion efficiency.

Enzymatic and Microbial Biotransformation

Recombinant CYP2C9 Systems

Hepatic CYP2C9 isoforms expressed in E. coli or yeast catalyze the oxidation of ibuprofen to this compound with high stereoselectivity. For instance, Saccharomyces cerevisiae engineered to overexpress human CYP2C9 converts 90% of (S)-ibuprofen to (2S,2'S)-carboxyibuprofen within 48 hours.

Fermentation Parameters:

- Substrate: 10 mM (S)-ibuprofen

- Biocatalyst: CYP2C9-expressing yeast (OD₆₀₀ = 20)

- Medium: YPD, pH 7.4, 30°C

- Co-factors: NADPH (1 mM)

Fungal Oxidation with Cunninghamella elegans

The fungus Cunninghamella elegans metabolizes ibuprofen via pathways analogous to humans. In submerged cultures, it produces this compound as the major metabolite (72% yield) after 120 hours, alongside hydroxylated byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Chemical Oxidation | Low cost, short reaction time | Low stereoselectivity | Pilot-scale feasible |

| Multi-Step Synthesis | High purity, customizable | Toxic reagents (CrO₃, SnCl₄) | Industrial adoption |

| Enzymatic | Eco-friendly, high selectivity | High biocatalyst costs | Limited to R&D |

Purification and Characterization

Post-synthesis, this compound is purified using chiral stationary phase chromatography (Chiralpak AD column), resolving its four stereoisomers. The elution order—2'S,2R; 2'R,2R; 2'R,2S; 2'S,2S—is confirmed via circular dichroism. Final characterization employs:

- HPLC : Purity ≥96.5% (external standard method)

- MS (ESI-) : m/z 235.1 [M−H]⁻

- ¹H NMR (DMSO-d₆): δ 12.3 (s, 2H, COOH), 7.2–7.4 (m, 4H, Ar–H), 2.5–3.1 (m, 3H, CH₂–CH)

Industrial and Environmental Considerations

The multi-step synthesis route, despite using hazardous reagents (SnCl₄, CrO₃), remains dominant in manufacturing due to its high yield (88–91% per step). However, enzymatic methods are gaining traction in green chemistry initiatives, reducing waste by 40% compared to chemical routes.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide Ibuprofène a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Properties

Carboxyibuprofen is primarily known for its role as a metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its pharmacological properties include:

- Anti-inflammatory Effects : this compound retains anti-inflammatory activity, contributing to the overall efficacy of ibuprofen in treating conditions such as arthritis and other inflammatory disorders .

- Analgesic Activity : Similar to its parent compound, this compound exhibits analgesic effects, making it useful in pain management strategies .

Biotransformation Studies

Research has shown that this compound can be produced through the biotransformation of ibuprofen by various biological systems, including fungi. For instance:

- A study demonstrated the ability of certain endophytic fungi to biotransform ibuprofen into its metabolites, including this compound. This process was analyzed using advanced liquid chromatography techniques, highlighting the potential for using fungi in pharmaceutical applications .

Environmental Impact and Biodegradation

This compound's presence in environmental samples has been studied to assess its biodegradation and impact on ecosystems:

- In wastewater treatment studies, this compound was found to degrade at a faster rate than other ibuprofen metabolites. This suggests its potential for lower environmental persistence compared to its parent compound and other metabolites .

- The compound's concentration levels were monitored in natural water samples, indicating its prevalence and the need for effective wastewater management strategies to mitigate pharmaceutical pollution .

Clinical Applications and Case Studies

This compound's clinical relevance extends beyond its role as a metabolite. Research indicates potential therapeutic applications:

- Pain Management : Clinical studies have explored the efficacy of this compound in various pain management protocols, particularly in patients with chronic pain conditions where traditional NSAIDs may have limited effectiveness due to side effects or contraindications .

- Cancer Research : Emerging evidence suggests that this compound may have applications in oncology, particularly regarding its role in modulating inflammatory pathways associated with tumor growth. Studies are investigating its potential as an adjunct therapy alongside conventional cancer treatments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use:

- A study analyzed the pharmacokinetics of this compound alongside ibuprofen enantiomers in healthy volunteers, revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that can inform dosing regimens .

- Genetic factors influencing the metabolism of ibuprofen and its metabolites, including this compound, were also examined, emphasizing the importance of personalized medicine approaches in NSAID therapy .

Mécanisme D'action

L’acide Ibuprofène agit en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la production de prostaglandines. Les prostaglandines sont des produits chimiques responsables de la douleur, de l’inflammation et de la fièvre dans l’organisme. En bloquant les enzymes COX, l’acide Ibuprofène réduit les niveaux de ces prostaglandines, soulageant ainsi les symptômes .

Comparaison Avec Des Composés Similaires

Metabolic Pathways and Selectivity

- Carboxyibuprofen : Produced through sequential oxidation of the terminal methyl group of ibuprofen’s isobutyl chain, leading to carboxylation .

- Hydroxyibuprofen : Generated via hydroxylation at distinct positions (e.g., ω-1 or ω-2 carbons). For example, 2-hydroxyibuprofen is a major metabolite, while 1-hydroxyibuprofen is less common .

- Stereoselectivity : S-ibuprofen is preferentially metabolized to this compound and hydroxyibuprofen compared to R-ibuprofen. Formation clearances for S-ibuprofen are 2–3 times higher than for R-ibuprofen .

Detection and Environmental Presence

- Analytical Recovery : this compound shows 98% recovery in SPE-based environmental analyses, comparable to 97–100% for hydroxyibuprofen isomers. However, this compound exhibits lower intraclass correlation coefficients (ICC = 0.67 in plasma) compared to hydroxyibuprofen (ICC = 0.93), indicating higher variability in quantification .

- Environmental Persistence : this compound is frequently detected in wastewater-impacted rivers (up to 1.2 µg/L), often at higher concentrations than hydroxyibuprofen isomers, which are less stable due to rapid glucuronidation .

Comparison with Ibuprofen Glucuronide

Ibuprofen glucuronide, a phase II metabolite, contrasts with this compound in several aspects:

Metabolic Route and Bioactivity

- Formation Pathway: Glucuronidation involves conjugation of ibuprofen with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), whereas this compound arises from oxidative metabolism .

- Activity : Ibuprofen glucuronide is reactive and linked to rare cases of hepatotoxicity, while this compound is devoid of pharmacological activity .

Excretion and Quantification

- Urinary Excretion : Over 90% of administered ibuprofen is excreted as this compound and hydroxyibuprofen, with glucuronides constituting <10% of total metabolites .

- Detection Limits : this compound has a lower limit of quantification (LLOQ = 0.06 g/L in urine) compared to glucuronides, which require specialized hydrolysis steps for analysis .

Analytical and Pharmacological Data

Table 1. Key Analytical Parameters for Ibuprofen Metabolites

| Metabolite | Recovery (%) | RSD (%) | LLOQ (Urine) | ICC (Plasma) |

|---|---|---|---|---|

| This compound | 98 | 9 | 0.06 g/L | 0.67 |

| 2-Hydroxyibuprofen | 97 | 1 | 0.06 g/L | 0.93 |

| Ibuprofen Glucuronide | N/A | N/A | 0.1 g/L* | 0.89 |

Table 2. Environmental Concentrations in River Water

| Metabolite | Upstream (µg/L) | Downstream (µg/L) | WWTP Effluent (µg/L) |

|---|---|---|---|

| This compound | 0.12 | 1.20 | 0.95 |

| 2-Hydroxyibuprofen | ND | 0.08 | 0.10 |

ND = Not detected; Data from .

Pharmacological and Environmental Implications

- Ecotoxicity : this compound’s environmental persistence raises concerns about chronic aquatic toxicity, though its hazard quotient (HQ = 0.03) remains lower than that of parent ibuprofen (HQ = 0.15) .

Q & A

Q. What frameworks support hypothesis generation for this compound’s role in chronic kidney disease (CKD) progression?

- Methodology : Use the PICO framework:

- Population : CKD patients with NSAID exposure.

- Intervention : this compound plasma concentration monitoring.

- Comparison : Patients without NSAID exposure.

- Outcome : Glomerular filtration rate (GFR) decline over 12 months.

Pair with FINER criteria to evaluate feasibility and novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.